IDE1 is ~1.8‑Fold More Potent Than IDE2 in Inducing Sox17 Expression in Embryonic Stem Cells
In the original discovery screen, IDE1 and IDE2 were tested side‑by‑side in mouse ES cells for Sox17 induction. IDE1 achieved an EC₅₀ of 125 nM, whereas IDE2 required 223 nM to reach the same effect size [1]. This 1.78‑fold potency advantage translates into a lower working concentration (100 nM for IDE1 vs 200 nM for IDE2) when equivalent Sox17⁺ populations are targeted [1].
| Evidence Dimension | EC₅₀ for Sox17 expression in mouse embryonic stem cells |
|---|---|
| Target Compound Data | 125 nM |
| Comparator Or Baseline | IDE2: 223 nM |
| Quantified Difference | 1.78‑fold lower EC₅₀ (IDE1 more potent) |
| Conditions | Mouse ES cells, 6‑day treatment, Sox17 immunofluorescence quantification; n=4 |
Why This Matters
A lower EC₅₀ means less compound is required per experiment, reducing cost per differentiation run and minimizing potential off‑target effects at higher concentrations.
- [1] Borowiak M, Maehr R, Chen S, et al. Small molecules efficiently direct endodermal differentiation of mouse and human embryonic stem cells. Cell Stem Cell. 2009;4(4):348‑358. PMID: 19341624. View Source
